molecular formula C11H15NO3 B3120179 Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate CAS No. 26095-06-7

Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate

Cat. No. B3120179
CAS RN: 26095-06-7
M. Wt: 209.24 g/mol
InChI Key: HDGDSGGAXRHUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06265426B1

Procedure details

A solution of 5-formyl-furan-2-carboxylic acid (2 g, 14.3 mmol) in THF (5 ml) at r.t. was treated with freshly prepared diazomethane in ether (ca. 20 mg/ml) (0.72 ml, 1.2 eq.). The solvent was evaporated and the crude product (1 g, 6.5 mmol) dissolved in THF (10 ml). AcOH (467 mg, 7.8 mmol, 1.2 eq.) and pyrrolidine (554 mg, 7.8 mmol, 1.2 eq.) were added and the mixture stirred at r.t. for 5 hrs. Sodium triacetoxyborohydride (2.06 g, 9.7 mmol, 1.5 eq.) was then added and stirring continued at r.t. under Ar overnight. Satd. NaHCO3 (50 ml) was then added and the mixture extracted with EtOAc, dried with Na2SO4 and the solvent evaporated. The residue was chromatographed over 90 g SiO2 (Merck 230-400 mesh) with EtOAc/n-hexane 1:1 affording the title compound (426 mg, 31% yield) as an orange oil. MS: m/e=209 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
467 mg
Type
reactant
Reaction Step Three
Quantity
554 mg
Type
reactant
Reaction Step Three
Quantity
2.06 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
SiO2
Quantity
90 g
Type
reactant
Reaction Step Six
Name
EtOAc n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
31%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[O:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)=O.[N+](=[CH2:13])=[N-].CCOCC.CC(O)=O.[NH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>C1COCC1.CCOC(C)=O.CCCCCC>[CH3:13][O:10][C:8]([C:6]1[O:7][C:3]([CH2:1][N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)=[CH:4][CH:5]=1)=[O:9] |f:5.6,7.8,10.11|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C1=CC=C(O1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0.72 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
crude product
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
467 mg
Type
reactant
Smiles
CC(=O)O
Name
Quantity
554 mg
Type
reactant
Smiles
N1CCCC1
Step Four
Name
Quantity
2.06 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
SiO2
Quantity
90 g
Type
reactant
Smiles
Name
EtOAc n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at r.t. for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
continued at r.t. under Ar overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C=1OC(=CC1)CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 426 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.